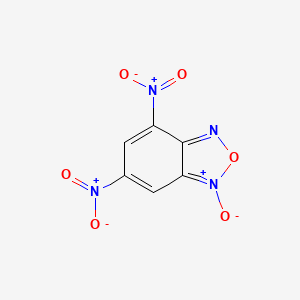

4,6-Dinitrobenzofuroxane

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dinitro-1-oxido-2,1,3-benzoxadiazol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2N4O6/c11-8(12)3-1-4(9(13)14)6-5(2-3)10(15)16-7-6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBBUAULQKLKMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NO[N+](=C21)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5128-28-9 | |

| Record name | 4,6-Dinitrobenzofuroxan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5128-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,1,3-Benzoxadiazole, 4,6-dinitro-, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,6-Dinitro-2,1,3-benzoxadiazole 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 4,6 Dinitrobenzofuroxane and Its Analogues

Nitration Pathways of Benzofuroxan (B160326) and Mononitrobenzofuroxane Precursors

The direct nitration of commercially available benzofuroxan (BF) using mixed acids represents a common synthetic approach. dtic.mil This method is valued for its simplicity and use of readily available starting materials. dtic.mil

The nitration of benzofuroxan is typically performed by dissolving it in cold, concentrated sulfuric acid, followed by the addition of nitric acid. dtic.milgoogle.com The reaction mixture is then heated to facilitate the nitration process. google.com Research has focused on optimizing various parameters to maximize the yield of 4,6-DNBF. One study using Taguchi's experimental design method identified optimal conditions as a nitration temperature of 40 °C, a mass ratio of benzofuroxan to sulfuric acid of 1:15, a volume ratio of nitric acid to sulfuric acid of 1:2.0, and a reaction time of 4 hours. researchgate.net These conditions resulted in a maximum crude yield of 73.2% and a purified yield of 49.0%. researchgate.net Another established method involves dissolving benzofuroxan in concentrated sulfuric acid, cooling the solution, and then adding a mixture of concentrated nitric and sulfuric acids, which consistently produces yields of about 55% after purification. dtic.mil

The nitration can also proceed from mononitrobenzofuroxane precursors. Nitrating 6-nitrobenzofuroxan with 98% nitric acid at room temperature for 24 hours can yield 50% of 4,6-DNBF, while using a mixed acid can result in a 52% to 55% yield. google.com The nitration of 4-nitrobenzofuroxan with 98% nitric acid at room temperature is slower, yielding 60% after two weeks with incomplete conversion. google.com

Some studies have raised concerns about the formation of the isomeric 5,6-dinitrobenzofuroxan (5,6-DNBF) during the nitration of benzofuroxan, which could complicate subsequent reactions. dtic.mil However, detailed analysis of the crude product from the mixed acid nitration of BF has shown no evidence of the 5,6-DNBF isomer. dtic.mil

Table 1: Optimization of Mixed Acid Nitration for 4,6-Dinitrobenzofuroxane

| Precursor | Nitrating Agent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Benzofuroxan | HNO₃/H₂SO₄ | 40 °C | 4 hours | 49.0% (purified) | researchgate.net |

| Benzofuroxan | HNO₃/H₂SO₄ | - | - | ~55% (purified) | dtic.mil |

| 6-Nitrobenzofuroxan | 98% HNO₃ | Room Temp. | 24 hours | 50% | google.com |

| 6-Nitrobenzofuroxan | Mixed Acid | - | - | 52-55% | google.com |

| 4-Nitrobenzofuroxan | 98% HNO₃ | Room Temp. | 2 weeks | 60% | google.com |

To improve upon traditional batch processing, continuous flow synthesis methods have been developed for 4,6-DNBF. google.com Continuous processes offer significant advantages, including enhanced safety, better temperature control for highly exothermic reactions, and increased productivity. nih.govresearchgate.net A patented continuous process involves the nitration of benzofuroxan and/or its mononitro derivatives (4-nitrobenzofuroxan and 6-nitrobenzofuroxan) in concentrated nitric acid (60-100 wt.%) at temperatures ranging from 42 to 90 °C. google.com This method represents a single-stage synthesis that allows for a more straightforward procedure at a significantly higher temperature than typically used in batch nitrations. google.com The development of continuous flow chemistry is a growing area of research for the synthesis of various chemical compounds, including energetic materials. researchgate.net

Azide-Mediated Synthesis Routes

An alternative synthetic route to 4,6-DNBF involves the use of an azide (B81097) intermediate, which can be generated from picryl chloride. dtic.milgoogle.com

One synthetic pathway involves the thermal decomposition of 2,4,6-trinitroazidobenzene (picryl azide). google.com This process begins with the reaction of 2,4,6-trinitrochlorobenzene (picryl chloride) with sodium azide to form picryl azide. google.com The subsequent thermolysis of picryl azide in a high-boiling solvent such as acetic acid, toluene, or xylene induces a ring-closure reaction between a nitro group and the adjacent azido (B1232118) group, forming the furoxan ring and yielding this compound. google.com Studies on the thermal decomposition of picryl azide show that it first melts and then decomposes to form 4,6-dinitrobenzofuroxan, which itself melts before decomposing into gaseous products. researchgate.net

To mitigate the risks associated with isolating the sensitive and explosive picryl azide intermediate, one-pot reaction strategies have been developed. google.comnih.gov In this approach, picryl chloride and sodium azide are reacted in a solvent like glacial acetic acid at elevated temperatures (e.g., 90-100°C). dtic.milgoogle.com This allows for the in-situ formation of picryl azide and its immediate conversion to 4,6-DNBF through thermal decomposition and cyclization, without the need to isolate the hazardous intermediate. google.com This method has proven to be a straightforward and reproducible way to synthesize 4,6-DNBF, with reported yields around 80% after purification. dtic.mil A better isolation procedure involves quenching the hot reaction mixture in ice/water and then recovering the crude product by filtration before recrystallization. dtic.mil

Synthesis of this compound Metal Salts

Metal salts of this compound are important as primary explosives, with the potassium salt (KDNBF) being a notable example due to its lack of heavy metals. researchgate.netdiva-portal.org The synthesis of these salts typically involves the reaction of 4,6-DNBF with a suitable metal base or a double decomposition reaction with a soluble DNBF salt.

The synthesis of alkali metal salts, such as those of rubidium and cesium, has been achieved by reacting the sodium salt of 4,6-dinitrobenzofuroxan with rubidium nitrate (B79036) and cesium nitrate, respectively, in an aqueous medium at 60°C. researchgate.netnih.gov

A process for synthesizing the potassium salt (KDNBF) involves first preparing the sodium salt of dinitrobenzofuroxane (NaDNBF). google.com This is done by introducing DNBF into a water and acetone (B3395972) solution and then adding sodium carbonate. google.com The resulting NaDNBF solution can then be used directly without complete separation of the salt from its reactive medium. google.com The synthesis proceeds by adding a heated solution of potassium sulfate (B86663) to the NaDNBF solution, which is also heated to between 60°C and 70°C, leading to the precipitation of KDNBF upon cooling. google.com The sodium salt is preferred as an intermediate due to its high solubility. google.com

Preparation of Alkali Metal Salts (Potassium, Rubidium, Cesium)

The synthesis of alkali metal salts of this compound (DNBF) typically involves the reaction of DNBF or its more soluble sodium salt with a corresponding alkali metal salt in an aqueous or mixed solvent system. These salts are of interest due to their energetic properties.

The potassium salt (K-DNBF) can be prepared through several routes. One common method involves treating 4,6-dinitrobenzofuroxan with aqueous potassium hydrogen carbonate. rsc.org Another approach is the reaction of a DNBF solution in acetone with an aqueous solution of a potassium salt, such as potassium chloride (KCl), potassium nitrate (KNO₃), or potassium hydrogen carbonate (KHCO₃). jes.or.jp This process yields an orange powder with a yield of 75-85%. jes.or.jp A patented process describes the synthesis starting with the introduction of DNBF into a water and acetone solution, followed by the addition of sodium carbonate to form the sodium salt (Na-DNBF) in situ. google.com Subsequently, a heated solution of potassium sulphate (K₂SO₄) is added to precipitate K-DNBF. google.com The structure of K-DNBF is recognized as a Meisenheimer-type complex of a hydroxide (B78521) ion with the nitro compound. rsc.org

The rubidium (Rb-DNBF) and cesium (Cs-DNBF) salts are synthesized using a similar metathesis reaction. These salts have been prepared by reacting the sodium salt of 4,6-dinitrobenzofuroxan with rubidium nitrate (RbNO₃) and cesium nitrate (CsNO₃), respectively. nih.govresearchgate.net The reaction is typically carried out in an aqueous medium at approximately 60°C. nih.govresearchgate.net The resulting compounds are characterized by various analytical techniques, including IR and NMR spectroscopy, to confirm their structure. nih.gov The cesium salt, in particular, has been noted as a promising initiatory material. researchgate.net

| Salt | Precursors | Reaction Conditions | Reference |

| Potassium Salt (K-DNBF) | 4,6-Dinitrobenzofuroxan, Potassium Hydrogen Carbonate | Aqueous solution | rsc.org |

| Potassium Salt (K-DNBF) | 4,6-Dinitrobenzofuroxan, KCl/KNO₃/KHCO₃ | Acetone-water solution | jes.or.jp |

| Rubidium Salt (Rb-DNBF) | Sodium Salt of DNBF, Rubidium Nitrate | Aqueous medium, 60°C | nih.govresearchgate.net |

| Cesium Salt (Cs-DNBF) | Sodium Salt of DNBF, Cesium Nitrate | Aqueous medium, 60°C | nih.govresearchgate.net |

Synthesis of Transition Metal Salts (Chromium, Iron, Copper)

Transition metal salts of 4,6-dinitrobenzofuroxan have been synthesized and evaluated for their properties. The preparation generally involves a two-step synthesis, starting with the formation of a more soluble salt (like the sodium or potassium salt) of DNBF, followed by a metathesis reaction with a suitable transition metal salt.

Research has described the preparation of salts with various transition metals, including copper (Cu), cobalt (Co), nickel (Ni), iron (Fe), chromium (Cr), cadmium (Cd), and lead (Pb). jes.or.jp A specific study on copper, cobalt, and nickel salts involved first synthesizing the potassium salt of DNBF (K-DNBF). This was achieved by reacting an ethanolic solution of picramic acid with nitric oxides, followed by treatment with potassium chloride. The K-DNBF was then reacted with aqueous solutions of the respective metal sulfates (e.g., copper sulfate) to yield the desired transition metal salts. Another documented method involves reacting the sodium salt of DNBF with the corresponding metal nitrates in an aqueous solution.

While detailed synthetic procedures for chromium and iron salts are less commonly published, the general methodology follows the same principle of reacting a soluble DNBF salt with a soluble salt of the desired transition metal, such as chromium(III) nitrate or iron(III) chloride, in a suitable solvent. jes.or.jpnih.gov

Derivatization Strategies for Functionalized 4,6-Dinitrobenzofuroxanes

Amination Routes to Diamino-4,6-Dinitrobenzofuroxane (CL-14)

5,7-Diamino-4,6-dinitrobenzofuroxan, also known as CL-14, is a high-performance explosive synthesized through the amination of dinitrobenzofuroxan precursors. A key synthetic route involves the amination of 7-amino-4,6-dinitrobenzofuroxan using hydroxylamine (B1172632) in the presence of a strong base, such as potassium hydroxide. google.com This method produces the potassium salt of CL-14, which can then be acidified with a strong acid (e.g., hydrochloric acid) to precipitate CL-14 as a fine powder in high yield (approximately 65%). google.com

The reaction conditions for the amination step are controlled, typically at a temperature below 20°C, to achieve optimal results. google.com An alternative cost-effective synthesis has also been developed starting from 4,6-dinitrobenzofuroxan (DNBF). tandfonline.comnih.gov This process involves reacting DNBF with sodium hydrogen carbonate and hydroxylamine hydrochloride in water. The reaction mixture is then treated with sodium hydroxide to form the sodium salt of CL-14. tandfonline.com The alkali metal salts of CL-14, including potassium, rubidium, and cesium, can be prepared by reacting the sodium salt of CL-14 with the corresponding alkali metal nitrates in an aqueous solution. tandfonline.comresearchgate.net

| Starting Material | Reagents | Key Steps | Product | Yield | Reference |

| 7-Amino-4,6-dinitrobenzofuroxan | Hydroxylamine, Potassium Hydroxide | 1. Amination at <20°C 2. Acidification with HCl | CL-14 | 65.2% | google.com |

| 4,6-Dinitrobenzofuroxan (DNBF) | Sodium Hydrogen Carbonate, Hydroxylamine HCl, Sodium Hydroxide | 1. Amination at 25°C 2. Basification with NaOH | Sodium Salt of CL-14 | - | tandfonline.com |

Sulfonamidation of this compound Derivatives

Functionalization of the benzofuroxan ring system can be achieved through sulfonamidation, leading to derivatives with potential biological activity. A series of bis-4,6-sulfonamidated 5,7-dinitrobenzofuroxans has been synthesized. researchgate.net The synthetic route starts with a halogenated precursor, 4,6-dichloro-5,7-dinitrobenzofuroxan. researchgate.net

This dichlorinated compound undergoes nucleophilic substitution reactions with various substituted sulfonamides in a suitable solvent system, such as ethanol (B145695) or a mixture of ethanol and triethylamine. researchgate.net The reaction proceeds under reflux conditions and results in the displacement of the chlorine atoms by the sulfonamide groups, yielding the target bis-sulfonamidated products. researchgate.netresearchgate.net The structures of these novel derivatives have been confirmed using elemental analysis, IR spectroscopy, and mass spectrometry. researchgate.net

Halogenation and Subsequent Functionalization

Halogenated dinitrobenzofuroxanes serve as versatile intermediates for further functionalization. The presence of nitro groups activates the aromatic ring, facilitating nucleophilic substitution of the halogen atoms.

Compounds like 5,7-dichloro-4,6-dinitrobenzofuroxane and 7-chloro-4,6-dinitrobenzofuroxane are key precursors. pharmjournal.runih.govmdpi.com These chlorinated derivatives can react with various nucleophiles. For instance, 7-chloro-4,6-dinitrobenzofuroxane reacts with 2-aminobenzothiazoles to yield mono- and dialkylated products. nih.govmdpi.com Similarly, 5,7-dichloro-4,6-dinitrobenzofuroxane undergoes condensation reactions with different aromatic amines to produce new 5,7-diamino-4,6-dinitrobenzofuroxane derivatives. pharmjournal.ru The reaction conditions, such as temperature and solvent, are optimized for each specific amine to maximize the yield. pharmjournal.ru

Furthermore, the reaction of 5,7-dichloro-4,6-dinitrobenzofuroxane with sodium azide in an acetone/water mixture at low temperatures has been studied, leading to the synthesis of benzotrifuroxan, a powerful energetic material. researchgate.net This demonstrates that halogenated dinitrobenzofuroxanes are key synthons for accessing other complex and functionally rich energetic compounds.

Methodological Approaches to Synthesis Optimization

Optimizing the synthesis of 4,6-dinitrobenzofuroxan (DNBF) is crucial for improving yield, purity, and process safety. Research has focused on refining reaction parameters and developing more efficient process technologies.

One approach utilizes Taguchi's experimental design method to systematically improve the yield of DNBF prepared by nitrating benzofuroxan with a mixed acid (nitric/sulfuric acid). researchgate.net This study identified the optimal synthesis parameters as a nitration temperature of 40°C, a mass ratio of benzofuroxan to sulfuric acid of 1:15, a volume ratio of nitric acid to sulfuric acid of 1:2.0, and a reaction time of 4 hours. Following these optimized conditions, a maximum crude yield of 73.2% and a purified yield of 49.0% were achieved. researchgate.net

Another methodological advancement is the development of a continuous process for DNBF synthesis. google.com This method involves the nitration of benzofuroxan or its mononitro derivatives in concentrated nitric acid at an elevated temperature range of 42 to 90°C. google.com This continuous flow approach enhances productivity and safety compared to traditional batch processes by minimizing the amount of energetic material present at any single point in time. google.com

Optimization has also been applied to the synthesis of DNBF salts. A patented process for preparing potassium dinitrobenzofuroxan specifies controlled conditions, including heating a water/acetone solution of DNBF to between 20°C and 35°C before reacting it with sodium carbonate, and subsequently adding a potassium sulfate solution heated to 60-70°C. google.com

| Method | Key Parameters Optimized | Outcome | Reference |

| Taguchi Design | Temperature, Reactant Ratios, Reaction Time | Max. Crude Yield: 73.2% Max. Purified Yield: 49.0% | researchgate.net |

| Continuous Flow | Temperature (42-90°C), Process Type | Increased productivity and safety | google.com |

| Salt Formation | Temperature, Reagent Addition Sequence | Controlled precipitation of K-DNBF | google.com |

Taguchi Experimental Design for Process Parameter Determination

The Taguchi method is a robust statistical technique used for optimizing process parameters in various engineering and scientific fields, including chemical synthesis. libretexts.orgresearchgate.netscirp.org This experimental design approach utilizes orthogonal arrays to study the effects of multiple process variables with a minimal number of experiments, making it a highly efficient alternative to full factorial analysis. libretexts.orgnih.gov The primary objective is to identify the optimal settings of control factors to improve the quality and yield of a product while minimizing the effects of uncontrollable noise factors. ijera.comijcrt.org

In the context of energetic materials, the Taguchi method has been successfully applied to enhance the synthesis of this compound (4,6-DNBF). researchgate.net Research has focused on optimizing the nitration of benzofuroxan (BF) with a mixed solution of nitric acid and sulfuric acid to maximize the product yield. researchgate.net

A key study employed an L9 (3⁴) orthogonal array for this purpose. researchgate.net This design involved evaluating four different control factors, each at three distinct levels, through a series of only nine experiments. researchgate.net The chosen factors are critical variables in the nitration process.

Table 1: Control Factors and Levels for 4,6-DNBF Synthesis Optimization

| Control Factor | Level 1 | Level 2 | Level 3 |

|---|---|---|---|

| A: Nitration Temperature (°C) | 20 | 30 | 40 |

| B: Mass Ratio (BF:H₂SO₄) | 1:5 | 1:10 | 1:15 |

| C: Volume Ratio (HNO₃:H₂SO₄) | 1:1.0 | 1:1.5 | 1:2.0 |

| D: Reaction Time (hours) | 2 | 3 | 4 |

This table outlines the process parameters and their respective levels investigated using the Taguchi method to optimize the synthesis of this compound. researchgate.net

To analyze the experimental outcomes, the resulting yield data was converted into a signal-to-noise (S/N) ratio. researchgate.net For yield maximization, the "larger-the-better" quality characteristic is applied, where a higher S/N ratio corresponds to a more favorable outcome. researchgate.net The analysis of these ratios allows for the determination of the optimal level for each control factor.

Table 2: L9 Orthogonal Array and Determination of Optimal Parameters

| Experiment No. | Factor A (Temp) | Factor B (Mass Ratio) | Factor C (Volume Ratio) | Factor D (Time) |

|---|---|---|---|---|

| 1 | 1 | 1 | 1 | 1 |

| 2 | 1 | 2 | 2 | 2 |

| 3 | 1 | 3 | 3 | 3 |

| 4 | 2 | 1 | 2 | 3 |

| 5 | 2 | 2 | 3 | 1 |

| 6 | 2 | 3 | 1 | 2 |

| 7 | 3 | 1 | 3 | 2 |

| 8 | 3 | 2 | 1 | 3 |

| 9 | 3 | 3 | 2 | 1 |

| Optimal Level | 3 | 3 | 3 | 3 |

This table represents the structure of the L9 orthogonal array used in the experiments. The "Optimal Level" row indicates the level of each factor that produced the highest signal-to-noise ratio, thereby contributing to the maximum yield. researchgate.net

The verification results from the study confirmed the optimal synthesis parameters as follows:

Nitration Temperature: 40 °C researchgate.net

Mass Ratio of BF to H₂SO₄: 1:15 researchgate.net

Volume Ratio of HNO₃ to H₂SO₄: 1:2.0 researchgate.net

Reaction Time: 4 hours researchgate.net

Under these optimized conditions, a maximum crude yield of 73.2% and a maximum yield after purification of 49.0% were achieved. researchgate.net This demonstrates the efficacy of the Taguchi design in significantly improving the synthesis route for 4,6-DNBF. researchgate.net

Furthermore, this optimization methodology has also been extended to analogues of 4,6-DNBF. researchgate.net For instance, the Taguchi experimental design has been used to determine the ideal conditions for synthesizing the potassium salt of 4,6-dinitrobenzofuroxan (KDNBF) with varying morphologies, showcasing the versatility of the approach. researchgate.net

Elucidation of Reaction Mechanisms and Chemical Reactivity of 4,6 Dinitrobenzofuroxane

Nucleophilic Addition and σ-Complex Formation

The pronounced electrophilic character of DNBF facilitates its reaction with even very weak nucleophiles to form stable anionic σ-complexes, commonly known as Meisenheimer complexes. arabjchem.org The stability of these adducts is significantly higher—by approximately 10 orders of magnitude for the respective equilibrium constants—than that of analogous complexes derived from trinitrobenzene. arabjchem.org

The formation of a Meisenheimer complex involves a two-step addition-elimination mechanism where a nucleophile attacks an electron-deficient aromatic ring. nih.govlibretexts.org In the case of DNBF, the nucleophile adds to one of the ring carbons, leading to the formation of a negatively charged intermediate, the Meisenheimer complex, where the negative charge is delocalized across the aromatic system and the electron-withdrawing groups. libretexts.orgwikipedia.org

With oxygen nucleophiles , such as methanol (B129727), the reaction proceeds via the addition of the methoxy (B1213986) group to the unsubstituted 7-carbon of the DNBF ring. sci-hub.se Studies have shown that this reaction is subject to general base catalysis, where a base (like a methoxide (B1231860) ion) facilitates the attack of the neutral methanol molecule, leading to one of the most stable methoxyl adducts known in that solvent. sci-hub.se

With nitrogen nucleophiles , such as anilines or aliphatic amines, the reaction can be more complex. For instance, anilines may first react through the nitrogen center to form an N-bonded σ-adduct. researchgate.netcdnsciencepub.com This initial adduct can then undergo further reaction or rearrangement. The reaction of morpholine (B109124) with DNBF, for example, yields a stable Meisenheimer σ-complex whose structure has been confirmed by X-ray diffraction analysis. researchgate.net

The interaction between DNBF and various nucleophiles is extensively studied using kinetic and spectrophotometric methods. UV-Vis spectrophotometry is particularly effective for monitoring these reactions because the formation of the highly colored Meisenheimer complex from the less colored DNBF solution results in a distinct change in the absorption spectrum. arabjchem.orgresearchgate.net

For example, when an acetonitrile (B52724) solution of DNBF (λmax = 418 nm) is mixed with solutions of heterocyclic amines, new absorption bands appear at longer wavelengths (e.g., 472-482 nm), signaling the formation of the σ-adducts. arabjchem.org Kinetic runs are typically performed under pseudo-first-order conditions, with the nucleophile in large excess compared to DNBF. arabjchem.org This allows for the determination of rate and equilibrium constants for the complexation. rsc.org Such studies reveal that the thermodynamic stability of DNBF adducts is 10^5 to 10^8 times greater than that of analogous σ-adducts of 1,3,5-trinitrobenzene (B165232). rsc.org

| Nucleophile | Solvent | λmax (DNBF) | λmax (Adduct) | Key Finding | Reference |

|---|---|---|---|---|---|

| Nitroalkane Anions | Aqueous Solution | - | - | Adduct stability is 105–108 times greater than for TNB adducts. | rsc.org |

| Methanol | Methanol | - | - | Reaction is subject to general base catalysis. | sci-hub.se |

| 2-Aminobenzothiazole (B30445) | Acetonitrile | 418 nm | 482 nm | Progressive formation of the σ-adduct was monitored. | arabjchem.org |

| 4-(Pyren-1-yl)thiazol-2-amine | Acetonitrile | 418 nm | 482 nm | Kinetic relaxation processes were observed. | researchgate.net |

The high electrophilicity of DNBF makes it an excellent reference electrophile for quantifying the reactivity of various nucleophiles. The kinetics of the reaction between DNBF and a series of five heterocyclic amines (2-aminothiazole, 2-aminobenzothiazole, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265), 5-amino-3,4-dimethylisoxazole (B17700), and 2-aminopyrimidine) were studied in acetonitrile. arabjchem.org

The reactivity of these amines was found to increase in the order: 2-amino-5-trifluoromethyl-1,3,4-thiadiazole < 5-amino-3,4-dimethylisoxazole < 2-aminobenzothiazole < 2-aminothiazole (B372263) < 2-aminopyrimidine. arabjchem.org

The second-order rate constants (k₁) for these C-N bond-forming reactions were fitted to the three-parameter Mayr equation: log k (20 °C) = sN (N + E) . arabjchem.orguni-muenchen.de This equation relates the rate constant (k) to the nucleophilicity parameter (N) and a nucleophile-specific slope parameter (sN) of the nucleophile, and the electrophilicity parameter (E) of the electrophile. uni-muenchen.deprinceton.edu By using the known electrophilicity of DNBF, this method allows for the determination of the N parameters for the heterocyclic amines, thereby ranking them on a comprehensive nucleophilicity scale. arabjchem.org

| Heterocyclic Amine | k₁ (dm³ mol⁻¹ s⁻¹) | Nucleophilicity Parameter (N) |

|---|---|---|

| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole | 1.15 x 10⁻³ | 4.75 |

| 5-Amino-3,4-dimethylisoxazole | 2.00 x 10⁻² | 6.01 |

| 2-Aminobenzothiazole | 1.75 x 10⁻¹ | 6.95 |

| 2-Aminothiazole | 1.51 | 7.90 |

| 2-Aminopyrimidine | 1.05 x 10¹ | 8.74 |

The regioselectivity of nucleophilic attack on the 4,6-dinitrobenzofuroxane ring is well-defined. Due to the strong electron-withdrawing effects of the fused furoxan ring and the nitro groups, nucleophilic addition occurs preferentially at the C-7 position. sci-hub.secdnsciencepub.com

When the nucleophile is achiral and its addition does not create a new stereocenter, a single adduct is formed. However, when the addition of the nucleophile to the C-7 position of DNBF creates a new chiral center, stereochemical considerations become important. For example, the reaction of DNBF with nitroethane and 1-nitropropane (B105015) anions results in the formation of two chiral centers. rsc.org Consequently, this complexation yields diastereoisomeric σ-adducts, which can be identified and characterized using NMR spectroscopy. rsc.org

Electrophilic Substitution Reactions Involving this compound

While DNBF is renowned for its reactivity as a "superelectrophile" in nucleophilic additions, it can also function as the electrophilic partner in electrophilic aromatic substitution (S_EAr) reactions. In these cases, DNBF attacks an electron-rich aromatic substrate, leading to C-C bond formation. cdnsciencepub.comcdnsciencepub.com

Anilines, which are activated aromatic systems, can react with DNBF in acidic solutions to form σ-adducts resulting from electrophilic substitution. cdnsciencepub.com In this reaction, the aniline (B41778) acts as the nucleophile, and DNBF acts as the electrophile. The reaction typically involves the bonding between a ring-carbon atom of the aniline and the 7-position of DNBF. cdnsciencepub.com

The regioselectivity of the attack on the aniline ring is predictable:

Reaction normally occurs at the para-position (C-4) of the aniline. cdnsciencepub.com

If the para-position is blocked by a substituent, the electrophilic attack by DNBF occurs at the ortho-position (C-2) . cdnsciencepub.com

Kinetic studies of these reactions have been performed. For the reaction with aniline, a kinetic isotope effect (kH/kD) value of 2.0 was observed, which indicates that the C-C bond formation step is largely rate-determining in the substitution pathway. cdnsciencepub.com While anilines can initially react through their nitrogen atom to form an N-adduct, this often decomposes to yield the more thermodynamically stable C-bonded adduct. cdnsciencepub.com This contrasts with related compounds like 3-aminothiophenes, which react directly as carbon nucleophiles to give the C-adduct without forming an intermediate N-adduct. cdnsciencepub.com

| Aniline Derivative | Reaction Site | Key Kinetic Finding |

|---|---|---|

| Aniline | 4-position | Kinetic isotope effect (kH/kD) of 2.0 indicates rate-determining C-C bond formation. |

| N-Methylaniline | 4-position | Rate constants allow for estimation of pKa values for carbon protonation. |

| 4-Methylaniline | 2-position | Reaction occurs at the ortho position when the para position is blocked. |

Kinetic Isotope Effects in Substitution Pathways

While direct experimental or computational studies on the kinetic isotope effects (KIEs) in the substitution pathways of this compound are not extensively documented in the reviewed literature, the principles of KIEs provide a powerful tool for elucidating reaction mechanisms in nucleophilic aromatic substitution (SNAr) reactions, which are characteristic of this compound. differencebetween.comwikipedia.org KIEs measure the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. wikipedia.org This effect is most pronounced for hydrogen isotopes (deuterium and tritium) due to the significant relative mass difference. princeton.edu

In the context of nucleophilic attack on this compound, both primary and secondary KIEs could offer valuable insights. A primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. differencebetween.com For instance, if the abstraction of a proton from the nucleophile is the rate-limiting step in the formation of a σ-complex, a significant primary KIE would be expected.

Secondary kinetic isotope effects arise when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are typically smaller than primary KIEs but can still provide crucial information about the transition state structure. researchgate.net For example, a change in hybridization at a carbon atom from sp2 in the reactant to sp3 in the transition state of an SNAr reaction can lead to a measurable secondary KIE.

The general mechanism for SNAr reactions is often depicted as a two-step process involving the formation of a Meisenheimer complex. wikipedia.org However, recent studies on other aromatic systems suggest that some SNAr reactions may proceed through a concerted mechanism. arabjchem.org Kinetic isotope effect studies would be instrumental in distinguishing between these pathways for this compound. A stepwise mechanism with a stable Meisenheimer intermediate would likely exhibit different KIEs for the formation and decomposition of the intermediate compared to a concerted mechanism with a single transition state.

| Type of Kinetic Isotope Effect | Description | Potential Application to this compound Substitution |

| Primary KIE | Rate change due to isotopic substitution at the site of bond cleavage or formation in the rate-determining step. differencebetween.com | Could elucidate the role of proton transfer from the nucleophile in the rate-limiting step. |

| Secondary KIE | Rate change due to isotopic substitution at a position not directly involved in bond cleavage or formation. wikipedia.org | Could provide information on changes in hybridization at the carbon atom undergoing nucleophilic attack. |

Intramolecular Rearrangements and Isomerization Processes

Boulton-Katritzky Rearrangement Mechanisms

The Boulton-Katritzky rearrangement is a well-known thermal or acid/base-catalyzed isomerization of heterocyclic compounds. In the context of benzofuroxans, this rearrangement can be a competing process with other tautomeric equilibria. nih.gov For 4-nitrobenzofuroxan, a closely related compound, the Boulton-Katritzky rearrangement is considered a prototype reaction for a class of molecular rearrangements and can compete with N-1-oxide/N-3-oxide tautomerization. nih.gov The direction of this rearrangement is dependent on the nature and position of substituents on the benzene (B151609) ring. nih.gov

Computational studies, employing methods such as ab initio and density functional theory (DFT), have been instrumental in elucidating the mechanism of the Boulton-Katritzky rearrangement. acs.org For the rearrangement of 4-nitrobenzofuroxan, theoretical calculations at various levels of theory, including RHF, MP2, MP4(SDQ), B3-LYP, and BH&H-LYP, have been performed. acs.org These studies consistently indicate a one-step mechanism for the rearrangement. acs.org Notably, a previously proposed tricyclic intermediate could not be located in these computational investigations, which aligns with experimental findings. acs.org Electron correlation effects were found to be particularly important for accurately describing the geometries and relative energies of the species involved in the rearrangement. acs.org

In the reaction of 7-chloro-4,6-dinitrobenzofuroxan with various 2-aminothiazole derivatives, the formation of two isomeric products was observed, with the relative ratio being dependent on temperature and solvent. nih.gov This observation suggests an equilibrium between the two isomers, and one of the possible mechanistic pathways considered is the Boulton-Katritzky rearrangement. nih.gov

Isomerization of this compound and its Ionic Forms

The isomerization of this compound has been the subject of theoretical investigations using Density Functional Theory (DFT). earthlinepublishers.compurkh.com These studies focus on the relative stabilities of different bicyclic isomers and their corresponding monoionic forms. The formation of ionic species is particularly relevant as it can shed light on the stability of these isomers in the presence of an ionizing electric field or static charging. earthlinepublishers.com

DFT calculations at the restricted and unrestricted levels of B3LYP with basis sets such as 6-31G(d) and 6-311+G(d,p) have been employed to determine the stabilities and other quantum chemical properties of the isomers and their ionic forms. earthlinepublishers.com Such calculations provide insights into the electronic structure and thermodynamic favorability of the different isomeric structures. For instance, in a study on dicyanofuroxan, a related compound, DFT calculations revealed that the ring form is electronically more stable and thermodynamically more favored compared to its ring-opened dinitroso isomer. earthlinepublishers.com

| Isomer/Ionic Form | Computational Method | Key Findings |

| Bicyclic Isomers | DFT (B3LYP/6-31G(d), etc.) | Investigation of relative stabilities and quantum chemical properties. earthlinepublishers.com |

| Monoionic Forms | DFT (UB3LYP/6-31+G(d), etc.) | Stability analysis in ionizing environments; some ionic forms are prone to decomposition. earthlinepublishers.compurkh.com |

Ring-Opening and Recyclization Dynamics

The furoxan ring in this compound is capable of undergoing ring-opening and recyclization reactions. This dynamic process is a key feature of benzofuroxan (B160326) chemistry and can lead to the formation of various isomers. earthlinepublishers.com One of the striking features of benzofuroxan is its intramolecular isomerization to a 1,2-dinitroso benzene intermediate, which can then recyclize to regenerate the starting compound. earthlinepublishers.com

The coupling of the superelectrophilic this compound with a π-excessive indolizine (B1195054) structure results in a strongly dipolar substitution product. This product undergoes a facile and unusual rearrangement that is induced by an intramolecular oxygen atom transfer from the N-oxide functionality of the this compound moiety. This process involves both ring-opening of the furoxan and subsequent recyclization.

Theoretical studies on related furoxan compounds, such as dicyanofuroxan, have been conducted to understand the energetics of the ring-opening reaction. earthlinepublishers.com These studies involve the calculation of the transition state geometry and energy for the conversion of the furoxan ring to its open dinitroso isomer. earthlinepublishers.com Such computational analyses provide valuable information on the activation energy required for the ring-opening process and the relative stability of the cyclic and open-chain forms. earthlinepublishers.com

Cycloaddition Reactions

Diels-Alder Type Condensations with this compound as a Dienophile

Due to its highly electron-deficient nature, this compound is an excellent dienophile in Diels-Alder reactions. wikipedia.orgorganic-chemistry.org The reaction of this compound with 1-trimethylsilyloxybuta-1,3-diene has been shown to yield a mixture of [2+4] diastereomeric cycloadducts. researchgate.net Detailed mechanistic studies of this reaction have revealed that it proceeds through a stepwise pathway rather than a concerted one. researchgate.netacs.org

A key intermediate in this stepwise mechanism is a zwitterionic sigma-adduct, which has been successfully characterized in acetonitrile using 1H and 13C NMR spectroscopy, as well as UV/visible spectrophotometry. researchgate.net A kinetic study of the formation of this intermediate in acetonitrile demonstrated that the reaction rate is well-described by the three-parameter Mayr equation (log k = s(E+N)), which is a strong indicator of a nucleophile-electrophile combination mechanism. researchgate.net

| Reactant | Solvent | Mechanistic Feature | Experimental Evidence |

| 1-trimethylsilyloxybuta-1,3-diene | Acetonitrile | Stepwise mechanism via a zwitterionic intermediate. researchgate.net | NMR and UV/Vis characterization of the intermediate; kinetic data fits Mayr equation. researchgate.net |

| 1-trimethylsilyloxybuta-1,3-diene | Dichloromethane (B109758), Toluene | Stepwise mechanism. researchgate.net | Kinetic data supports a stepwise process, though the intermediate is not directly observed. researchgate.net |

Stepwise Cycloaddition Mechanisms and Zwitterionic Intermediates

The cycloaddition reactions of this compound (DNBF) have been shown to proceed through a stepwise mechanism involving zwitterionic intermediates, rather than a concerted process. researchgate.netnih.gov This is particularly evident in the Diels-Alder reaction between DNBF and 1-trimethylsiloxy-1,3-butadiene. researchgate.netnih.govnih.govsigmaaldrich.com

Computational and experimental studies have provided significant insights into this mechanism. researchgate.netnih.gov The reaction affords a mixture of [2+4] diastereomeric cycloadducts through a pathway that involves the formation of a persistent zwitterionic intermediate σ-adduct. researchgate.netnih.gov This intermediate has been successfully characterized using 1H and 13C NMR spectroscopy, as well as UV/visible spectrophotometry, particularly in acetonitrile. researchgate.netnih.gov

It is the polar nature of the cycloaddition, driven by the electrophilic character of DNBF, that favors the formation of a zwitterionic intermediate. mdpi.com The global electrophilicity index (ω), a concept from density functional theory, has been used to understand and compare these reactions with other prototype stepwise cycloadditions. researchgate.netnih.gov

Influence of Solvent Polarity on Reaction Pathways

The polarity of the solvent plays a crucial role in the reaction pathways of this compound, particularly in its cycloaddition reactions. The stability and observability of the zwitterionic intermediates are highly dependent on the solvent environment. researchgate.netnih.gov

In highly polar solvents like acetonitrile, the zwitterionic σ-adduct formed during the reaction of DNBF with 1-trimethylsiloxy-1,3-butadiene is sufficiently stable to be directly characterized by spectroscopic methods. researchgate.netnih.gov This stabilization is attributed to the ability of polar solvents to solvate the charged species, thereby lowering its energy.

Conversely, in less polar solvents such as dichloromethane and toluene, the stability of the zwitterionic intermediate is significantly reduced. researchgate.netnih.gov In these environments, direct spectroscopic characterization of the intermediate is not feasible. nih.gov However, kinetic investigations in these solvents still support the operation of a stepwise mechanism, indicating that the zwitterionic intermediate is formed, albeit transiently. researchgate.netnih.gov The reaction kinetics remain consistent with a stepwise process even though the intermediate is not directly observable. nih.gov

The following table summarizes the effect of solvent polarity on the characterization of the zwitterionic intermediate in the reaction of this compound.

| Solvent | Polarity | Intermediate Stability | Spectroscopic Characterization |

| Acetonitrile | High | High | Successful |

| Dichloromethane | Medium | Low | Not directly observable |

| Toluene | Low | Low | Not directly observable |

Phosphorylation Reaction Mechanisms of Substituted 4,6-Dinitrobenzofuroxanes

The phosphorylation of substituted 4,6-dinitrobenzofuroxanes presents a unique reaction mechanism where the nitro groups of the benzofuroxan ring act as the reactive centers. researchgate.net A computational investigation into the molecular mechanism of the phosphorylation of 5,7-Dichloro-4,6-Dinitrobenzofuroxane (DCDNBFX) by tertiary phosphines, using trimethylphosphine (B1194731) as a model, has elucidated the most probable reaction pathway. researchgate.net

The study analyzed the possible sites for electrophilic attack and established the most likely course of the reaction. researchgate.net The reaction results in the formation of a stable diphenolate diphosphabetaine. researchgate.net A significant characteristic of this final product is the strong participation of a mesomeric ketoylide structure. researchgate.net The structure of this product has been confirmed experimentally through X-ray diffraction. researchgate.net

The research highlights an unusual course for this phosphorylation reaction, deviating from typical electrophilic aromatic substitution. researchgate.net The involvement of the nitro groups as the primary reaction sites is a key finding, providing a deeper understanding of the reactivity of these highly electrophilic heterocyclic compounds. researchgate.net

Theoretical and Computational Chemistry Studies on 4,6 Dinitrobenzofuroxane

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical methods are powerful tools for elucidating the intrinsic electronic characteristics of molecules like 4,6-dinitrobenzofuroxane. These computational approaches offer a detailed picture of electron distribution, molecular orbital interactions, and bonding properties that govern the molecule's stability and reactivity.

Density Functional Theory (DFT) has been extensively employed to investigate the ground state properties of this compound and its derivatives. nih.govmdpi.com The B3LYP hybrid functional, often paired with basis sets such as 6-31G(d) and 6-311++G(d,p), is a common choice for these calculations. mdpi.comresearchgate.net DFT studies on related benzofuroxan (B160326) derivatives have been used to optimize molecular structures, calculate thermodynamic parameters like heats of formation, and analyze vibrational spectra. nih.govmdpi.com

For instance, in a study on 4,6-dichloro-5-nitrobenzofuroxan, DFT calculations were crucial in understanding how the condensed furoxan ring alters the aromaticity of the carbocyclic frame and how the chlorine atoms influence the dihedral angle and rotational barrier of the nitro group. nih.govmdpi.com These calculations revealed that the carbon atom at the C4 position is the most electrophilic site, which explains the regioselectivity observed in nucleophilic substitution reactions. nih.gov Furthermore, DFT has been used to study the isomerization processes of the benzofuroxan core, which involves ring-opening and closure reactions, providing insights into the stability of various isomers.

For achieving higher accuracy in energetic and structural predictions, post-Hartree-Fock ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] are the gold standard. While specific applications of these high-level methods directly to this compound are not extensively documented in readily available literature, they are crucial for benchmarking results from more computationally efficient methods like DFT. For example, ab initio methods including MP2 have been utilized to support the analysis of vibrational spectra of related nitrobenzofurazan derivatives. researchgate.net The computational cost of methods like CCSD(T) scales steeply with the size of the system, which can make them challenging to apply to molecules of this size without significant computational resources. semanticscholar.org However, their application would provide highly reliable data on properties such as heats of formation, reaction barriers, and bond dissociation energies, which are critical for understanding the reactivity and stability of energetic materials.

The analysis of molecular topology provides a framework for understanding the chemical bonding and electronic delocalization within a molecule. Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM), the Electron Localization Function (ELF), and Natural Bond Orbital (NBO) analysis are used to partition the electron density and analyze bonding patterns.

Studies on related benzofuroxan and nitrobenzofurazan systems have utilized these methods to gain deeper insights. For example, the low aromatic character of the benzofuroxan ring system in a related compound has been highlighted by a low Bird aromaticity index value of 81.0, suggesting significant electronic delocalization effects from the fused furoxan ring. nih.gov NBO analysis performed on the 7-methyl derivative of this compound has been used to calculate atomic charge distributions and Fukui indices, which successfully identified the electrophilic centers of the molecule at positions C5 and C7. researchgate.net In studies of nitrobenzofurazan derivatives, ELF and Localized Orbital Locator (LOL) analyses have been employed to visualize covalent bonds and lone pairs, helping to understand the balance between covalent and non-covalent interactions that dictate the molecule's properties. researchgate.netnih.gov These analyses reveal regions of high electron localization, corresponding to bonds and lone pairs, and areas of delocalized electrons, which are characteristic of aromatic systems. nih.gov

Computational Modeling of Reaction Mechanisms

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed characterization of reaction pathways, intermediates, and transition states. This is particularly valuable for understanding the complex reactivity of electrophilic compounds like this compound.

The determination of reaction paths and the characterization of transition states are central to understanding reaction mechanisms. DFT calculations are commonly used to locate the transition state structures, which are first-order saddle points on the potential energy surface. The nature of these transition states is confirmed by vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate.

A theoretical study on the reaction of 7-methyl-4,6-dinitrobenzofuroxan with the methoxide (B1231860) ion successfully located the transition states for the formation of two different σ-complexes and a carbanion. researchgate.net The reaction pathways were further elucidated by Intrinsic Reaction Coordinate (IRC) calculations, which trace the minimum energy path from the transition state down to the reactants and products, confirming the connectivity of the stationary points on the potential energy surface. researchgate.net Similarly, quantum chemical calculations have been used to investigate the reaction pathways of 7-chloro-4,6-dinitrobenzofuroxan with aminothiazoles, identifying the most favorable reaction channel by comparing the activation barriers of different possible attacks. nih.gov

Many reactions involving highly reactive intermediates can lead to multiple products, the distribution of which is governed by either kinetic or thermodynamic control. Computational chemistry can effectively dissect the factors that determine the product outcome by calculating the activation energies (kinetics) and the relative stabilities of the products (thermodynamics).

A detailed DFT/B3LYP study investigated the kinetic versus thermodynamic competition in the reaction of 7-methyl-4,6-dinitrobenzofuroxan with the methoxide ion in water. researchgate.net This study calculated the thermodynamic and kinetic parameters for the formation of three possible products: two σ-adducts resulting from methoxide attack at positions 5 and 7, and a carbanion formed by proton abstraction from the 7-methyl group. researchgate.net

The calculations revealed that while the formation of the carbanion is the most thermodynamically favorable process (most negative ΔrG°T), it also has the highest activation barrier (largest ΔG*), making it the kineticallly disfavored product. researchgate.net Conversely, the formation of the σ-adducts has lower activation barriers, indicating they are the kinetically preferred products. researchgate.net This theoretical analysis successfully explains the experimental observation where only certain products are detected, highlighting the power of computational methods to unravel complex reaction dynamics. researchgate.net

Table 1: Calculated Thermodynamic and Kinetic Parameters for the Reaction of 7-methyl-4,6-dinitrobenzofuroxan with Methoxide Ion in Water

| Product | ΔrH°T (kcal/mol) | ΔrS°T (cal/mol·K) | ΔrG°T (kcal/mol) | ΔH* (kcal/mol) | ΔS* (cal/mol·K) | ΔG* (kcal/mol) |

| Complex at C5 (2) | -21.49 | -7.81 | -19.16 | 13.06 | -6.41 | 14.97 |

| Complex at C7 (3) | -22.75 | -7.95 | -20.38 | 13.18 | -6.64 | 15.16 |

| Carbanion (4) | -45.71 | -9.52 | -42.87 | 20.08 | -6.24 | 21.94 |

Data sourced from a DFT/B3LYP/6-311++G(d,p) study. researchgate.net ΔrH°T, ΔrS°T, and ΔrG°T represent the standard enthalpy, entropy, and Gibbs free energy of reaction, respectively. ΔH, ΔS, and ΔG represent the enthalpy, entropy, and Gibbs free energy of activation, respectively.*

Prediction of Thermochemical Parameters

Computational chemistry plays a vital role in predicting the thermochemical properties of energetic materials like this compound and its derivatives. The standard molar enthalpy of formation (ΔfH°) is a key parameter that indicates the stability of a compound and is essential for calculating reaction enthalpies and detonation properties.

Theoretical methods, often within the framework of Density Functional Theory (DFT), are used to calculate these parameters. For example, the enthalpy of formation for N-2,4,6-trinitrophenylhydrazine was calculated using CBS-4M energy calculations with the Gaussian 09 software package. From this calculated value, reaction enthalpies for potential explosion pathways were investigated to propose a likely explosion mechanism. For salts of DNBF, standard molar enthalpies of formation have been determined experimentally via constant-volume combustion energies in an oxygen-bomb calorimeter, and these experimental values serve as a benchmark for computational results.

The calculated thermochemical data are then used to predict performance characteristics. For instance, detonation properties such as the heat of detonation, detonation velocity, and detonation pressure can be calculated from the standard molar enthalpy of formation.

Table 1: Selected Thermochemical Parameters for DNBF Derivatives Note: Specific theoretical values for this compound itself were not detailed in the provided search context, so data for related energetic compounds are presented for illustrative purposes.

| Compound/Derivative | Method | Calculated Parameter | Value |

| N-2,4,6-trinitrophenylhydrazine | CBS-4M | Enthalpy of Formation | Value Calculated |

| BFTNAN | Calorimetry | Enthalpy of Formation | -72.6 kJ mol⁻¹ |

| Rubidium Salt of DNBF | - | Decomposition Temperature | 340 °C |

| Cesium Salt of DNBF | - | Decomposition Temperature | 318 °C |

This table is interactive. Click on headers to sort.

Solvent Effects in Computational Models

Computational models in chemistry must often account for the influence of the solvent, as it can significantly alter molecular properties, reaction rates, and equilibrium positions. Two primary approaches are used: implicit and explicit solvent models. Implicit models, or continuum models, represent the solvent as a continuous medium with a specific dielectric constant, offering computational efficiency. Explicit models provide a more detailed, atomistic representation of individual solvent molecules, which is more computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding.

The choice of solvent can impact reaction outcomes, as seen in the reaction of 7-chloro-4,6-dinitrobenzofuroxan, where the relative ratio of isomeric products was found to be dependent on the solvent used. This suggests that computational studies of such reactions must incorporate solvent effects to accurately model the system. DFT calculations performed in the presence of a solvent, such as water, have shown that thermodynamic parameters like the Gibbs free energy of reaction (ΔrG°) can be significantly different compared to calculations in the gaseous state.

For properties like NMR shielding, standard dielectric continuum models may not always be sufficient. More accurate results can sometimes be obtained by using combined cluster/continuum models, where the first solvation sphere is treated explicitly and the bulk solvent is treated as a continuum. The inclusion of solvent effects is crucial for accurately predicting reaction barriers, transition state geometries, and the stability of intermediates in solution.

Applications and Performance in Energetic Materials Research

Development of "Green" Primary Explosives Based on 4,6-Dinitrobenzofuroxane Salts

A primary driver in modern energetic materials research is the development of "green" explosives that eliminate the use of toxic heavy metals like lead. semanticscholar.orgresearchgate.net Salts of this compound have emerged as a promising class of compounds in this endeavor, offering potent initiatory capabilities without the environmental hazards associated with conventional materials. researchgate.netepa.gov The potassium salt of 4,6-dinitrobenzofuroxan (KDNBF) has garnered considerable attention due to its favorable characteristics, including being a heavy metal-free compound. researchgate.netresearchgate.net

Potassium 4,6-dinitrobenzofuroxanate (KDNBF) has been identified as a viable replacement for traditional primary explosives in certain applications. jes.or.jp It is valued for its high burning rate, a crucial characteristic for primary explosives that require a rapid deflagration-to-detonation transition. jes.or.jp Research has established manufacturing parameters and testing procedures to ensure the quality and purity of KDNBF for use in initiatory devices. dtic.mil

In addition to the potassium salt, other alkali metal derivatives have been investigated. Cesium 4,6-dinitrobenzofuroxanate (Cs-DNBF) has been synthesized and characterized, showing promise as an initiatory compound. nih.gov Studies suggest that Cs-DNBF may be a suitable replacement for KDNBF in certain initiatory compositions, indicating its potential as a next-generation green primary explosive. researchgate.netnih.gov The synthesis of these salts typically involves reacting the sodium salt of DNBF with the corresponding alkali metal nitrate (B79036) in an aqueous solution. nih.gov

The primary motivation for investigating DNBF-based salts is to find safer, more environmentally friendly alternatives to conventional primers that contain lead, such as lead azide (B81097) and lead styphnate. semanticscholar.orgresearchgate.net These lead-based compounds are effective but pose significant toxicological and environmental risks. semanticscholar.orgresearchgate.net KDNBF is considered a suitable "green" primary explosive alternative to lead styphnate in civilian primer compositions because potassium is a more innocuous element than lead. semanticscholar.org

However, there are performance trade-offs to consider. For instance, KDNBF has a lower decomposition temperature (217 °C) compared to lead styphnate (280–290 °C), which may be a contributing factor to why it has not been universally adopted as a replacement, particularly in military applications that may have more stringent thermal stability requirements. semanticscholar.org Despite this, the move away from heavy metal-based primers continues to drive research into compounds like KDNBF and its analogues. jes.or.jpresearchgate.net

Insensitiveness and Safety Characteristics of this compound Derivatives

A critical aspect of evaluating any new energetic material is its sensitivity to various stimuli, which dictates its handling and storage safety. Extensive research has been conducted to characterize the sensitivity of this compound and its salts to electrostatic discharge, impact, and friction.

The sensitivity of this compound derivatives to electrostatic discharge is a significant safety concern. jes.or.jp Preliminary measurements of KDNBF indicated a minimal initiation energy (MIE) in the microjoule (µJ) range. jes.or.jpresearchgate.net This is considerably more sensitive than conventional primary explosives like dextrinated lead azide (6–12 mJ) and rehydrated lead styphnate (40–100 µJ), highlighting the high risk posed by electrostatic sparks during the handling of KDNBF. jes.or.jpresearchgate.net One study determined the MIE of KDNBF to be as low as 20 µJ. jes.or.jp The parent compound, DNBF, was found to ignite at a spark energy of 4.5 J but not at 0.45 J. dtic.mil

| Compound | Minimal Initiation Energy (MIE) | Reference |

|---|---|---|

| Potassium 4,6-dinitrobenzofuroxanate (KDNBF) | Down to µJ levels (as low as 20 µJ) | jes.or.jpresearchgate.net |

| Lead Azide (dextrinated) | 6–12 mJ | jes.or.jpresearchgate.net |

| Lead Styphnate (rehydrated) | 40–100 µJ | jes.or.jpresearchgate.net |

| This compound (DNBF) | Ignites at 4.5 J | dtic.mil |

To mitigate the high electrostatic discharge sensitivity of KDNBF, researchers have investigated the use of additives. Graphite (B72142), a conductive material, is commonly mixed with energetic materials to help dissipate static charge and reduce ESD hazards. jes.or.jp Studies on KDNBF have shown that the addition of graphite can lower the minimal "strike through" voltage, which is the voltage required for a spark to occur. jes.or.jp

For instance, the strike-through voltage for pure KDNBF was approximately 5 kV, which dropped to 3 kV with a 5% graphite content, 2.5 kV with 7.5% graphite, and 1.5 kV with 12.5% graphite. jes.or.jp However, the effect of graphite on the minimal initiation energy (MIE) was not as clear-cut, with only a small shift observed. jes.or.jp It was also noted that graphite content higher than 2.5% could lead to a higher risk of accidents due to the lowering of the minimal initiation voltage. jes.or.jp The method of mixing the additive, such as wet versus dry mixing, also impacts the ESD characteristics. jes.or.jp

| Graphite Content (%) | Minimal "Strike Through" Voltage (kV) | Reference |

|---|---|---|

| 0 | ~5.0 | jes.or.jp |

| 5.0 | 3.0 | jes.or.jp |

| 7.5 | 2.5 | jes.or.jp |

| 12.5 | 1.5 | jes.or.jp |

The mechanical and thermal sensitivity of this compound and its derivatives have been thoroughly evaluated to establish safe handling procedures.

Impact Sensitivity: The impact sensitivity of KDNBF has been reported as 35 cm for a 2 kg weight. jes.or.jp For comparison, the impact sensitivity for RDX is also 35 cm, while for Tetryl (B1194171) it is 85 cm and for TNT it is 110 cm, indicating KDNBF is as sensitive to impact as RDX. jes.or.jp The parent compound, DNBF, has a figure of insensitivity (F of I) of 89, which is comparable to that of RDX (80) and tetryl (86). dtic.mil

Friction Sensitivity: The friction sensitivity of KDNBF has been measured at 3.8 kg. jes.or.jp This is significantly more sensitive than secondary explosives like RDX (12 kg) and Tetryl and TNT (both 32.4 kg). jes.or.jp A separate study using a BAM friction tester ranked several primary explosives, including KDNBF, to determine the probability of initiation by friction. dtic.mil

Thermal Sensitivity: The thermal behavior of DNBF salts is a crucial factor in their stability and application. KDNBF has a decomposition temperature of 217 °C. semanticscholar.org The thermal decomposition of KDNBF is a multi-step exothermic process that occurs directly from the solid state. researchgate.netcanada.ca The initial stage of decomposition can be rapid enough to cause ignition if a large sample is used. researchgate.netcanada.ca The sodium salt of a related compound, 4,6-Dinitro-7-hydroxybenzofuroxan (NaDNP), exhibits good heat resistance with a thermal decomposition peak temperature of 283.11 °C. energetic-materials.org.cn

| Compound | Impact Sensitivity (H50) | Friction Sensitivity | Thermal Decomposition | Reference |

|---|---|---|---|---|

| Potassium 4,6-dinitrobenzofuroxanate (KDNBF) | 35 cm (2 kg weight) | 3.8 kg | 217 °C | semanticscholar.orgjes.or.jp |

| This compound (DNBF) | F of I = 89 | Not specified | Not specified | dtic.mil |

| Sodium 4,6-Dinitro-7-hydroxybenzofuroxan (NaDNP) | 37.4 cm | Not specified | 283.11 °C (peak) | energetic-materials.org.cn |

| RDX (for comparison) | 35 cm | 12 kg | Not specified | jes.or.jp |

| Tetryl (for comparison) | 85 cm | 32.4 kg | Not specified | jes.or.jp |

Thermal Decomposition Pathways and Stability Analysis of this compound

The thermal behavior of this compound (DNBF) and its derivatives is a critical aspect of its characterization as an energetic material. Understanding its decomposition pathways and stability is essential for assessing its potential applications. This is primarily achieved through thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric and Differential Scanning Calorimetry Investigations

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental techniques employed to investigate the thermal stability and decomposition characteristics of energetic materials like this compound.

Studies on the thermal behavior of DNBF have shown that it undergoes rapid decomposition. dtic.mil DSC analysis of DNBF, conducted at a heating rate of 10°C per minute under a nitrogen atmosphere, revealed a vigorous decomposition process characterized by fizzing, which leaves behind a black residue. dtic.mil

The potassium salt of this compound, KDNBF, has been more extensively studied. Its thermal decomposition is understood to be a multi-step exothermic process that initiates directly from the solid state. canada.caresearchgate.net The initial stage of this decomposition is notably rapid and can lead to ignition if a sufficiently large sample is used. canada.ca The nature of the surrounding atmosphere does not appear to significantly influence the decomposition process, except in the final stages when conducted in air, where any remaining carbonaceous material is oxidized. canada.ca

Below is a representative data table summarizing typical findings from DSC and TGA analyses of this compound and its potassium salt.

| Compound | Technique | Key Observations | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Reference |

| This compound (DNBF) | DSC | Rapid decomposition with fizzing | Not Specified | Not Specified | Not Applicable | dtic.mil |

| Potassium 4,6-dinitrobenzofuroxanate (KDNBF) | DSC/TGA | Multi-step exothermic process | Not Specified | Not Specified | Not Specified | canada.caresearchgate.net |

Kinetic Parameters of Exothermic Processes (Kissinger's, Ozawa-Doyle's Methods)

To quantify the kinetics of the decomposition process, non-isothermal methods such as those developed by Kissinger and Ozawa-Doyle are frequently applied to DSC data obtained at multiple heating rates. These methods allow for the determination of key kinetic parameters, primarily the activation energy (Ea), which provides insight into the energy barrier of the decomposition reaction.

While specific kinetic parameters for the parent compound, this compound, are not available in the provided literature, a study on its potassium salt (KDNBF) offers valuable data. The morphology of the KDNBF sample has been shown to influence its thermal stability and decomposition kinetics. Research has been conducted on both flaky and spherical KDNBF powders.

The activation energies for the decomposition of these two forms of KDNBF, as calculated by the Kissinger and Ozawa methods, are presented in the table below.

| Compound Form | Method | Activation Energy (Ea) in kJ/mol | Reference |

| Flaky KDNBF | Kissinger | 171.5 | epa.gov |

| Ozawa | 170.7 | epa.gov | |

| Spherical KDNBF | Kissinger | 188.5 | epa.gov |

| Ozawa | 186.9 | epa.gov |

The data indicates that the spherical form of KDNBF possesses a higher activation energy for decomposition, suggesting greater thermal stability compared to the flaky form. epa.gov

Integration into Explosive Formulations

The potential utility of this compound in energetic formulations is an area of active research. Its properties suggest possible roles in both high explosive compositions and as a component in propellants.

Evaluation in Plastic Bonded Explosives (PBX)

Plastic Bonded Explosives (PBXs) are composites in which explosive crystals are incorporated into a polymer matrix. This approach can enhance the safety and mechanical properties of the explosive. While the concept of including novel energetic materials like DNBF in PBX formulations is of interest to researchers, specific performance data for PBX compositions containing this compound is not detailed in the available literature. General research in the field focuses on the compatibility of explosive fillers with various binders and the resulting detonation and sensitivity characteristics. dtic.milicm.edu.plmatec-conferences.org

Role as Burn-Rate Modifiers in Composite Propellants

Composite propellants are complex mixtures of an oxidizer, a fuel binder, and various additives to tailor performance. One important class of additives is burn-rate modifiers, which are used to control the combustion speed of the propellant.

While information on the use of this compound itself as a burn-rate modifier is limited, a study has investigated the application of its transition metal salts for this purpose. Specifically, the iron salt of 4,6-dinitrobenzofuroxan has been evaluated as a burn-rate modifier in hydroxy-terminated polybutadiene (B167195) (HTPB)-based composite propellants. Preliminary findings from this research suggest that the iron salt of DNBF exhibits superior performance compared to ferric oxide, a commonly used burn-rate modifier. researchgate.net

Theoretical Detonation Performance Predictions

The theoretical detonation performance of an explosive compound provides an estimation of its energetic output. Key parameters include the detonation velocity and detonation pressure. These values can be calculated using thermochemical codes, which model the chemical reactions occurring at the detonation front.

| Explosive | Abbreviation | Detonation Velocity (m/s) | Test Density (g/cm³) |

| Trinitrotoluene | TNT | 6,900 | 1.60 |

| Picric Acid | TNP | 7,350 | 1.70 |

| Cyclotrimethylenetrinitramine | RDX | Not Specified | Not Specified |

| Tetryl | 7,570 | 1.71 |

This table is for comparative purposes only and does not include data for this compound. wikipedia.org

Advanced Spectroscopic and Analytical Characterization Methodologies for Research on 4,6 Dinitrobenzofuroxane

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the structural and dynamic properties of molecules at the atomic level. In the study of 4,6-Dinitrobenzofuroxane (DNBF), NMR is indispensable for elucidating complex reaction mechanisms, particularly those involving the formation of intermediates such as Meisenheimer or σ-adducts.

The high electrophilicity of the DNBF core makes it susceptible to nucleophilic attack, leading to the formation of stable σ-adducts. rsc.org ¹H and ¹³C NMR spectroscopy provide definitive evidence for the formation and structure of these intermediates. The addition of a nucleophile to the aromatic ring of DNBF causes a change in the hybridization of the attacked carbon atom from sp² to sp³, resulting in a significant upfield shift in its ¹³C NMR signal. Concurrently, the proton attached to this carbon exhibits a distinct resonance in the ¹H NMR spectrum, providing unambiguous proof of adduct formation. rsc.org

For instance, the reaction of DNBF with nitroalkane anions results in the formation of stable, carbon-bonded σ-adducts. rsc.org The structural features of these adducts have been thoroughly characterized using ¹H and ¹³C NMR parameters. rsc.org In cases where the nucleophilic attack creates a new chiral center, NMR can distinguish between the resulting diastereoisomeric σ-adducts. rsc.org Low-temperature NMR studies have also been employed to investigate the conformational dynamics of zwitterionic and anionic carbon-bonded adducts of DNBF.

The following table summarizes representative ¹H NMR chemical shift data for a DNBF σ-adduct, illustrating the characteristic signals that confirm its structure.

Table 1: Representative ¹H NMR Chemical Shifts for a DNBF σ-Adduct

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Structural Assignment |

|---|---|---|---|

| H-7 | ~5.0-6.0 | doublet | Proton at the sp³-hybridized carbon where nucleophilic attack occurred. |

| H-5 | ~8.5-8.7 | doublet | Aromatic proton adjacent to the nitro group and the site of attack. |

NMR spectroscopy is also a valuable tool for quantitative analysis, allowing for the real-time monitoring of reaction kinetics and the determination of equilibrium positions. nih.gov By acquiring spectra at successive time intervals, researchers can track the disappearance of reactant signals (e.g., the aromatic protons of DNBF) and the concurrent appearance of product signals (e.g., the specific resonances of the σ-adduct). dur.ac.uk

Vibrational Spectroscopy (IR, FTIR) for Structural Elucidation and Molecular Dynamics

Vibrational spectroscopy, including Infrared (IR) and Fourier-transform Infrared (FTIR) spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic absorption frequencies, making IR spectroscopy an excellent tool for structural confirmation. A molecule absorbs infrared radiation at frequencies that correspond to its natural modes of vibration, such as stretching, bending, and rocking. mdpi.comscirp.org

The FTIR spectrum of this compound provides a molecular fingerprint that can be used for its identification and structural verification. The key functional groups—the nitro groups (NO₂), the aromatic ring, and the furoxan ring—all exhibit characteristic absorption bands.

The nitro groups are particularly prominent in the IR spectrum. Aromatic nitro compounds typically show two strong stretching vibrations: an asymmetric stretch and a symmetric stretch. ijsr.net The precise frequencies of these bands can be influenced by electronic effects from other substituents on the ring. The furoxan ring and the substituted benzene (B151609) ring also contribute a complex pattern of bands corresponding to C=C, C-N, and N-O stretching, as well as various in-plane and out-of-plane bending vibrations. By assigning these observed bands to specific vibrational modes, the molecular structure of DNBF can be unequivocally confirmed. ijsr.net

The table below details the expected vibrational modes for DNBF and their typical frequency ranges, based on data from analogous aromatic nitro compounds.

Table 2: Characteristic IR Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| NO₂ Asymmetric Stretching | 1540–1625 | Very Strong |

| NO₂ Symmetric Stretching | 1360–1400 | Strong |

| Aromatic C=C Stretching | 1450–1600 | Medium to Strong |

| Furoxan Ring Vibrations (C=N, N-O) | 1600–1650, 1300–1400 | Medium |

| C-H Aromatic Stretching | 3000–3100 | Variable |

| NO₂ Bending/Rocking | 500–600 | Weak to Medium |

Electronic Spectroscopy (UV-Vis) in Kinetic and Electronic Structure Research

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. It is a highly sensitive technique frequently used for quantitative analysis and for studying reaction kinetics, especially for reactions that involve a color change or a change in the chromophoric system. thermofisher.com

The reaction of colorless or pale-yellow nucleophiles with the highly electrophilic this compound typically results in the formation of intensely colored σ-adducts. arabjchem.org This color change is due to the formation of a new, extended conjugated system in the adduct, which absorbs light at a longer wavelength (a bathochromic shift) compared to the parent DNBF molecule.